Ethyl 2,3-difluoro-6-(methylthio)benzoate
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Overview
Description
Ethyl 2,3-difluoro-6-(methylthio)benzoate is an organic compound with the molecular formula C10H10F2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-6-(methylthio)benzoate typically involves the esterification of 2,3-difluoro-6-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-6-(methylthio)benzoate undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted benzoates
Scientific Research Applications
Ethyl 2,3-difluoro-6-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,3-difluoro-6-(methylthio)benzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methylthio group may also contribute to the compound’s bioactivity by forming covalent bonds with target proteins, thereby modulating their function.
Comparison with Similar Compounds
Ethyl 2,3-difluoro-6-(methylthio)benzoate can be compared with other similar compounds such as:
- Ethyl 2,3-difluoro-4-(methylthio)benzoate
- Mthis compound
- This compound
These compounds share similar structural features but differ in the position of the substituents or the nature of the ester group. The unique combination of fluorine and methylthio groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2O2S |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-6-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H10F2O2S/c1-3-14-10(13)8-7(15-2)5-4-6(11)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
RVFQUBJQMKOZMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)SC |
Origin of Product |
United States |
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